

In-Depth Technical Guide: 5-Bromo-2,3-dihydro-3-benzofuranamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2,3-dihydro-3-benzofuranamine

Cat. No.: B1285866

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydro-3-benzofuranamine is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The incorporation of a bromine atom and an amine group at specific positions suggests its potential as a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on the activities of the broader benzofuran class. The hydrochloride salt of this compound is commonly used in research and is identified by the CAS number 1187927-75-8.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **5-Bromo-2,3-dihydro-3-benzofuranamine** hydrochloride is presented in the table below.

Property	Value
CAS Number	1187927-75-8 (for hydrochloride salt)
Molecular Formula	C ₈ H ₉ BrClNO
Molecular Weight	250.52 g/mol
InChI Key	UKCIFENUZLYBRF-UHFFFAOYSA-N
Physical Form	Powder
Storage Temperature	Room Temperature

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2,3-dihydro-3-benzofuranamine** is not readily available in peer-reviewed literature, a plausible synthetic route can be extrapolated from established methods for the preparation of 3-amino-2,3-dihydrobenzofurans. One such general approach involves a base-mediated [4+1] cyclization.

Representative Experimental Protocol: Base-Mediated Synthesis of a 3-Amino-2,3-dihydrobenzofuran Scaffold

This protocol is based on a general method for the synthesis of the 3-amino-2,3-dihydrobenzofuran core and can be adapted for the target molecule.

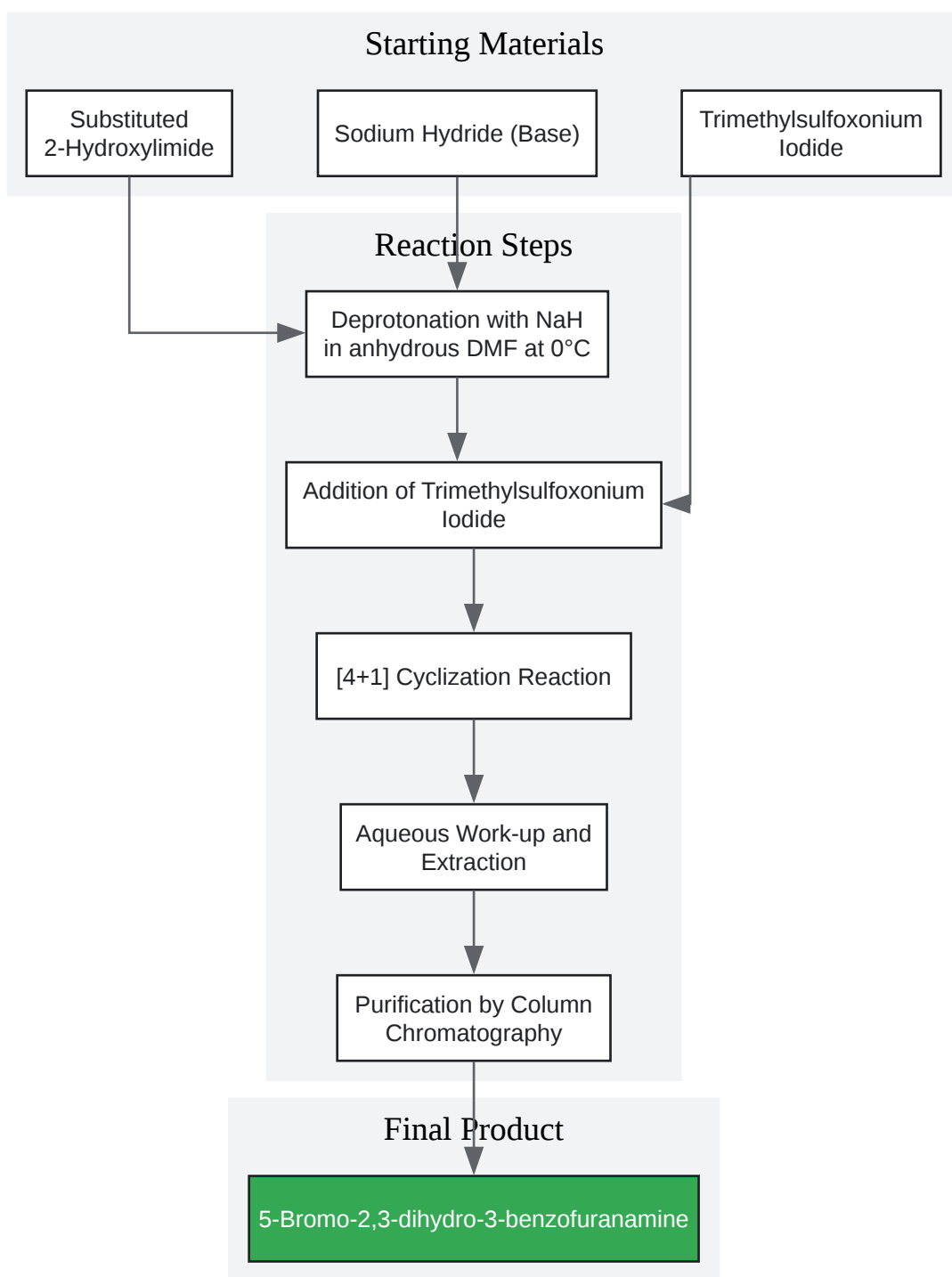
Materials:

- A substituted 2-hydroxyimide (e.g., derived from a 4-bromophenol precursor)
- Trimethylsulfoxonium iodide
- Sodium hydride (NaH) as a base
- Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

- To a solution of the substituted 2-hydroxyimide in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the corresponding anion.
- Trimethylsulfoxonium iodide is then added to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of water.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired 3-amino-2,3-dihydrobenzofuran derivative.

This synthetic approach is depicted in the following workflow diagram.



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Plausible synthetic workflow for **5-Bromo-2,3-dihydro-3-benzofuranamine**.

Potential Biological Activities and Signaling Pathways

The benzofuran scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific biological data for **5-Bromo-2,3-dihydro-3-benzofuranamine** is limited, the presence of the brominated benzofuran core suggests potential for biological activity.

Anticancer Potential:

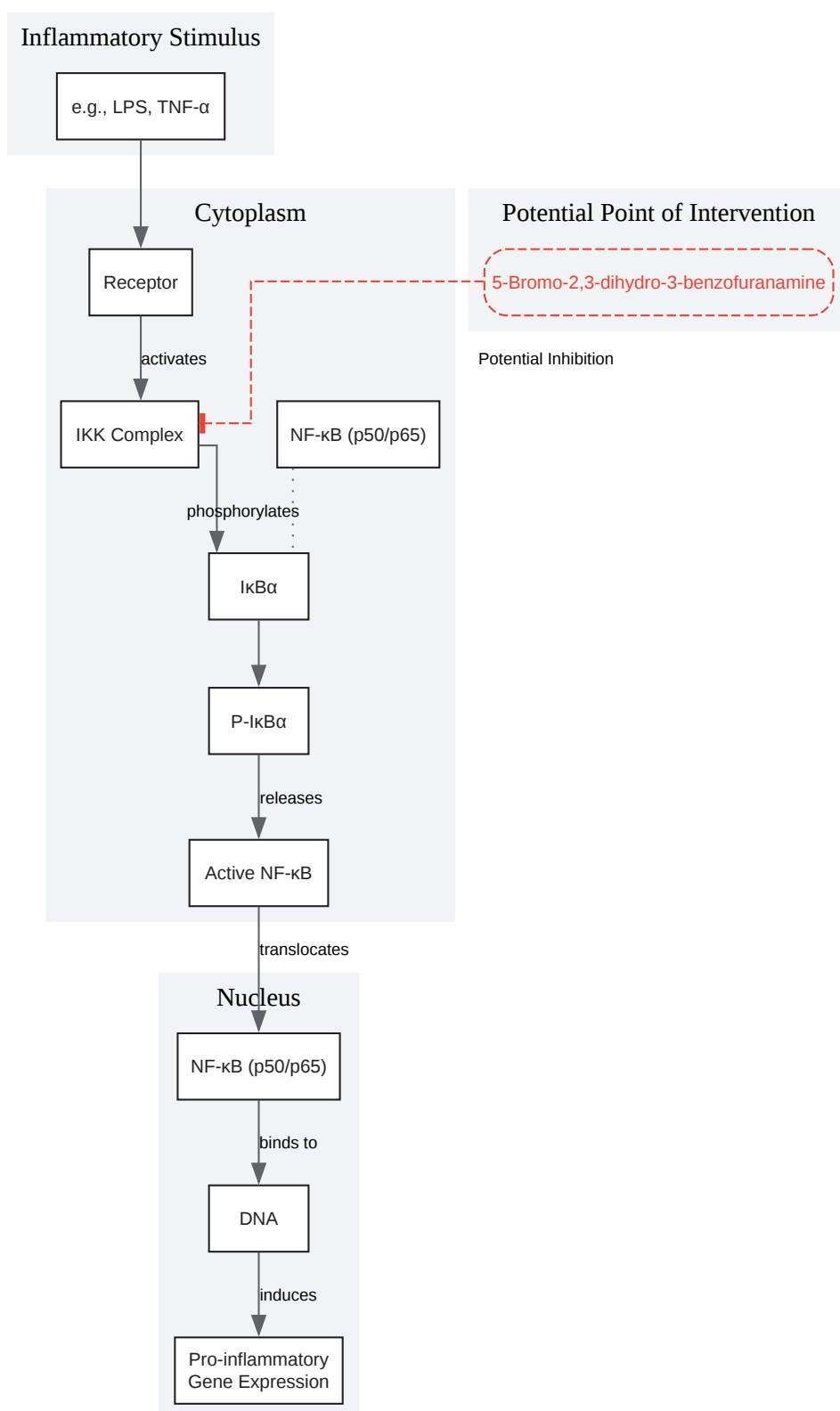
Numerous benzofuran derivatives have been investigated for their anticancer properties. For instance, certain halogenated benzofurans have demonstrated cytotoxic activity.[1] Research on related compounds, such as 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid, has shown inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma.[3]

Anti-inflammatory Activity:

The anti-inflammatory potential of benzofuran derivatives has been linked to the modulation of key signaling pathways. Studies on certain benzofuran-heterocycle hybrids have shown that they can exert their anti-inflammatory effects by inhibiting the NF- κ B and MAPK signaling pathways.[4] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Potential Signaling Pathway Involvement:

Given the established role of benzofuran derivatives in modulating inflammatory responses, a plausible mechanism of action for **5-Bromo-2,3-dihydro-3-benzofuranamine** could involve the NF- κ B signaling pathway. This pathway is a central mediator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The diagram below illustrates a simplified representation of the NF- κ B signaling cascade.



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Simplified NF-κB signaling pathway, a potential target for benzofuran derivatives.

Conclusion

5-Bromo-2,3-dihydro-3-benzofuranamine represents a promising chemical entity for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features, combined with the known biological activities of the benzofuran class of compounds, suggest potential for development as an anticancer or anti-inflammatory agent. Further research is warranted to elucidate its specific biological targets and mechanisms of action. The synthetic strategies and potential signaling pathway interactions outlined in this guide provide a foundation for future research and development efforts centered on this and related molecules.

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References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]
- 4. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-2,3-dihydro-3-benzofuranamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285866#5-bromo-2-3-dihydro-3-benzofuranamine-cas-number-lookup]

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